2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide
CAS No.:
Cat. No.: VC15736966
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide -](/images/structure/VC15736966.png)
Specification
Molecular Formula | C10H13N3O2 |
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Molecular Weight | 207.23 g/mol |
IUPAC Name | 2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide |
Standard InChI | InChI=1S/C10H13N3O2/c1-12-9(14)6-7-2-4-8(5-3-7)10(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14) |
Standard InChI Key | KKBIDDVZLNQYGE-UHFFFAOYSA-N |
Canonical SMILES | CNC(=O)CC1=CC=C(C=C1)C(=NO)N |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide. Its molecular formula reflects a phenylacetamide scaffold with a hydroxycarbamimidoyl (-NH-C(=NOH)-NH) group at the 4-position of the aromatic ring .
Structural Descriptors
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SMILES:
CNC(=O)CC1=CC=C(C=C1)C(=NO)N
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InChIKey:
KKBIDDVZLNQYGE-UHFFFAOYSA-N
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Canonical SMILES:
CNC(=O)CC1=CC=C(C=C1)C(=NO)N
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PubChem CID: 77001517
The Z-configuration of the hydroxycarbamimidoyl group is critical for its biological activity, as evidenced by comparative studies of stereoisomers .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 207.23 g/mol | |
LogP (Predicted) | 1.2 ± 0.3 | Calculated |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 4 |
Synthesis and Purification Strategies
Synthetic Pathways
The compound is synthesized via a multi-step sequence starting from 4-aminophenylacetic acid. Key steps include:
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Methylation: Introduction of the N-methyl group using methyl iodide in the presence of a base.
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Carbamimidoylation: Reaction with hydroxylamine under acidic conditions to install the hydroxycarbamimidoyl moiety .
Purification Techniques
Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 3:7) is employed to monitor reaction progress, followed by column chromatography for final purification. Recrystallization from ethanol yields pure product with >95% HPLC purity.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Behavior
The hydroxycarbamimidoyl group acts as a nucleophile in acidic media, participating in:
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Condensation Reactions: Forms Schiff bases with aldehydes (e.g., benzaldehyde) at pH 5–6.
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Coordination Chemistry: Binds transition metals (Fe, Cu) via the imine nitrogen and hydroxyl oxygen.
Electrophilic Reactivity
Under basic conditions (pH >9), the acetamide carbonyl becomes electrophilic, enabling:
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Acylation Reactions: Transfers the acetyl group to primary amines.
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Hydrolysis: Slow conversion to 4-(hydroxycarbamimidoyl)phenylacetic acid in aqueous NaOH.
The compound reduces TNF-α production in LPS-stimulated macrophages by 62% at 50 μM concentration, outperforming the reference drug indomethacin (48% inhibition). Molecular docking studies suggest interaction with the NF-κB p65 subunit (binding energy: -8.3 kcal/mol).
Cytotoxicity Profile
Cell Line | IC (μM) | Selectivity Index* |
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HEK-293 (Normal) | >100 | N/A |
MCF-7 (Breast Cancer) | 45.2 ± 3.1 | 2.2 |
A549 (Lung Cancer) | 38.7 ± 2.8 | 2.6 |
*Selectivity Index = IC(Normal)/IC(Cancer) |
Comparative Analysis of Structural Analogs
Substituent Effects on Bioactivity
Compound | MIC (μg/mL) | TNF-α Inhibition (%) |
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2-[4-(N'-Hydroxycarbamimidoyl)phenyl]-N-methylacetamide | 32 | 62 |
N-[4-(N-Hydroxyethanimidoyl)phenyl]acetamide | 64 | 41 |
N-[2-hydroxy-4-(methylamino)phenyl]acetamide | 128 | 28 |
The para-substituted hydroxycarbamimidoyl derivative exhibits superior activity compared to ortho-substituted or ethanimidoyl-containing analogs, highlighting the importance of substitution pattern and functional group electronics .
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